
Mtset
Overview
Description
Methanethiosulfonate ethylammonium bromide: is a chemical compound known for its reactivity with thiol groups. It is a member of the methanethiosulfonate family, which are fast-reacting and highly selective thiol-reactive compounds. This compound is often used in biochemical research to probe the structure and function of proteins by modifying cysteine residues .
Preparation Methods
Synthetic Routes and Reaction Conditions: Methanethiosulfonate ethylammonium bromide is synthesized through a reaction involving ethylammonium and methanethiosulfonate. The reaction typically occurs in an aqueous environment at ambient temperature. The compound is then purified to achieve a high level of purity, often greater than 95% .
Industrial Production Methods: In industrial settings, the production of methanethiosulfonate ethylammonium bromide involves large-scale synthesis using similar reaction conditions. The compound is then subjected to rigorous quality control measures to ensure its purity and consistency .
Chemical Reactions Analysis
Types of Reactions: Methanethiosulfonate ethylammonium bromide primarily undergoes substitution reactions with thiol groups. It forms mixed disulfide linkages with cysteine residues in proteins .
Common Reagents and Conditions: The compound reacts with thiol-specific reagents under aqueous conditions. The reaction is highly efficient and occurs rapidly, often within minutes .
Major Products: The primary product of the reaction between methanethiosulfonate ethylammonium bromide and a thiol group is a mixed disulfide linkage. This modification can alter the charge and reactivity of the cysteine residue in the protein .
Scientific Research Applications
Mapping Membrane Protein Topology
MTSET is extensively utilized to determine the topology of membrane proteins, particularly ion channels. By introducing cysteine residues at specific locations within the protein structure, researchers can use this compound to assess accessibility and functional changes.
Case Study: Ion Channels
- Research Focus : The muscle acetylcholine receptor and GABA receptors have been studied using this compound.
- Findings : Modification of specific cysteine residues led to observable changes in ion flow and channel gating, providing insights into the structural dynamics of these proteins .
Functional Studies of Ligand-Gated Ion Channels
This compound has been instrumental in elucidating the functional properties of various ligand-gated ion channels.
Case Study: Neuronal Acetylcholine Receptors
- Research Focus : The effects of this compound on neuronal acetylcholine receptors were investigated.
- Findings : Application of this compound altered the current responses to acetylcholine, indicating that cysteine modification can influence receptor activation and desensitization kinetics .
Mechanosensitive Neurons
Recent studies have explored the role of this compound in understanding mechanosensitive neurons, which respond to mechanical stimuli.
Case Study: Engineered Mechanosensitive Ion Channels
- Research Focus : Heterologous expression of engineered mechanosensitive channels was analyzed.
- Findings : this compound modification enhanced the mechanosensitivity of neuronal networks, paving the way for novel stimulation techniques in neuroscience .
Structural Biology
This compound has also been employed in structural biology to study conformational changes in proteins.
Case Study: Rhodopsin and Bacteriorhodopsin
- Research Focus : The structural dynamics during photocycle transitions were examined.
- Findings : this compound modification provided insights into conformational states during light activation, revealing critical aspects of phototransduction mechanisms .
Table 1: Summary of this compound Applications
Mechanism of Action
Methanethiosulfonate ethylammonium bromide exerts its effects by reacting with thiol groups in cysteine residues. This reaction forms a mixed disulfide linkage, which can alter the charge and reactivity of the cysteine residue. The modification can affect the protein’s structure, function, and interactions with other molecules .
Comparison with Similar Compounds
Methanethiosulfonate ethylammonium bromide is part of the methanethiosulfonate family, which includes several similar compounds:
Methanethiosulfonate ethylammonium: This compound is similar in structure and reactivity but has different charge properties.
Methanethiosulfonate ethylsulfonate: This compound is negatively charged and reacts with thiol groups in a similar manner.
Methanethiosulfonate ethylammonium chloride: This compound has similar reactivity but different solubility properties.
Methanethiosulfonate ethylammonium bromide is unique due to its specific charge properties and reactivity, making it a valuable tool in biochemical research .
Biological Activity
Methanethiosulfonate (MTS) compounds, particularly MTSET (2-aminoethyl methanethiosulfonate), are widely used in biochemistry and molecular biology for their ability to modify cysteine residues in proteins. This modification can alter protein function, structure, and interactions, making this compound a valuable tool in studying protein dynamics, particularly in ion channels and receptors.
This compound acts by covalently modifying thiol groups in cysteine residues. This modification can stabilize specific conformational states of proteins or alter their activity. For example, studies have shown that this compound can render certain nicotinic acetylcholine receptors (nAChRs) unresponsive to acetylcholine, indicating its potential to inhibit receptor activity through conformational changes induced by cysteine modification .
Structural Studies
Recent structural analyses using X-ray crystallography have elucidated how this compound modifies the structure of nAChRs. For instance, the modification of the W55C mutant of the α7 nAChR with this compound resulted in a contracted C-loop conformation, which is associated with a loss of receptor responsiveness to acetylcholine. This was contrasted with MMTS (a related compound) which enhanced receptor activity under similar conditions .
Functional Studies
Functional assays have demonstrated that this compound modification leads to significant changes in ion channel conductance. In particular, experiments with the α4β2 nAChR revealed that this compound alters the kinetics of channel opening and closing, impacting neurotransmitter signaling pathways .
Data Table: Effects of this compound on nAChR Function
Receptor Type | Modification | Effect | Reference |
---|---|---|---|
α7 nAChR | This compound | Unresponsive to acetylcholine | |
α4β2 nAChR | This compound | Slowed channel kinetics | |
GlyR | MMTS | Enhanced conductance |
Case Study 1: Modification Impact on nAChRs
In a comprehensive study examining the effects of MTS compounds on nAChRs, researchers focused on the W55C mutant of the α7 receptor. The study utilized mass spectrometry to quantify the extent of modification by this compound. Results showed approximately 75% modification at Cys-53, correlating with significant functional changes observed during electrophysiological recordings. The findings suggest that targeted cysteine modification can serve as a powerful method for dissecting receptor function .
Case Study 2: Ion Channel Conductance
Another investigation explored the role of cysteine residues in ion permeation through GlyRs modified by MMTS. The study indicated that modifications led to a marked increase in single-channel conductance, highlighting how MTS compounds can be used to probe ion channel dynamics and identify key residues involved in ion selectivity and conductance .
Q & A
Basic Research Questions
Q. How can researchers identify relevant datasets for Mtset studies using academic databases?
- Methodological Answer : Use structured keyword searches on dataset repositories (e.g., Google Dataset Search) combined with ontology terms (e.g., "kinetics," "binding affinity") to filter results. Prioritize datasets with comprehensive metadata, including creator credentials, data collection protocols, and licensing terms . Cross-reference results with domain-specific repositories (e.g., Mendeley Data) to ensure coverage .
Q. What metadata standards are critical for ensuring reproducibility in this compound experiments?
- Methodological Answer : Include:
- Provenance : Origin of raw data, instrument calibration details, and environmental conditions .
- Statistical Properties : Mean, variance, and confidence intervals for key measurements (e.g., reaction rates, purity levels).
- Process Documentation : Step-by-step protocols for synthesis, purification, and characterization .
Use schema.org standards for metadata formatting to enhance searchability .
Q. How to evaluate the quality of publicly available this compound datasets?
- Methodological Answer :
- Validation Metrics : Check for peer-reviewed citations, dataset versioning, and consistency with published literature .
- Technical Audits : Verify raw data accessibility (e.g., CSV/Excel files) and alignment with reported conclusions .
- Bias Assessment : Scrutinize sampling methods (e.g., batch effects in synthesis) and missing data annotations .
Advanced Research Questions
Q. What experimental design strategies minimize confounding variables in this compound studies?
- Methodological Answer :
- Block Design : Segment experiments by batches to control for environmental variability (e.g., temperature fluctuations) .
- Negative Controls : Include solvent-only or substrate-free conditions to isolate this compound-specific effects.
- Power Analysis : Calculate sample sizes using pilot data to ensure statistical significance (e.g., ANOVA with α=0.05) .
Q. How can machine learning improve dataset recommendations for this compound research?
- Methodological Answer : Train similarity models on metadata features (e.g., reaction conditions, analytical methods) to recommend datasets with analogous experimental setups . Evaluate model accuracy (>70% benchmark) using cross-validation against manually curated datasets . Avoid ontology-based methods due to lower performance in heterogeneous data .
Q. How to resolve contradictions in experimental data across this compound studies?
- Methodological Answer :
- Meta-Analysis Framework : Aggregate raw data from multiple studies and standardize units (e.g., molarity, pH) .
- Sensitivity Testing : Identify outliers using Cook’s distance or Mahalanobis metrics .
- Contextual Reconciliation : Cross-reference metadata for discrepancies in instrumentation (e.g., HPLC vs. LC-MS) or sample preparation .
Properties
IUPAC Name |
trimethyl(2-methylsulfonylsulfanylethyl)azanium;bromide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H16NO2S2.BrH/c1-7(2,3)5-6-10-11(4,8)9;/h5-6H2,1-4H3;1H/q+1;/p-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DZWJBKUVHJSHAR-UHFFFAOYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N+](C)(C)CCSS(=O)(=O)C.[Br-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H16BrNO2S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50935217 | |
Record name | 2-[(Methanesulfonyl)sulfanyl]-N,N,N-trimethylethan-1-aminium bromide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50935217 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
278.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
155450-08-1 | |
Record name | (2-(Trimethylammonium)ethyl)methanethiosulfonate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0155450081 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-[(Methanesulfonyl)sulfanyl]-N,N,N-trimethylethan-1-aminium bromide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50935217 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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